(E)-4-({6-[2-methoxy-1-(methoxycarbonyl)-2-oxoethyl]-3-pyridinyl}amino)-4-oxo-2-butenoic acid
Description
This compound is a structurally complex molecule featuring an (E)-configured α,β-unsaturated ketone (oxo-butenoic acid) backbone conjugated with a pyridinylamino group. The pyridine ring is substituted at the 6-position with a 2-methoxy-1-(methoxycarbonyl)-2-oxoethyl moiety, contributing to its unique electronic and steric properties.
Properties
IUPAC Name |
(E)-4-[[6-(1,3-dimethoxy-1,3-dioxopropan-2-yl)pyridin-3-yl]amino]-4-oxobut-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O7/c1-22-13(20)12(14(21)23-2)9-4-3-8(7-15-9)16-10(17)5-6-11(18)19/h3-7,12H,1-2H3,(H,16,17)(H,18,19)/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHZUSIZTYFFRFC-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=NC=C(C=C1)NC(=O)C=CC(=O)O)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C(C1=NC=C(C=C1)NC(=O)/C=C/C(=O)O)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-4-({6-[2-methoxy-1-(methoxycarbonyl)-2-oxoethyl]-3-pyridinyl}amino)-4-oxo-2-butenoic acid is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on existing literature.
Chemical Structure and Properties
The compound features a pyridine ring , a butenoic acid moiety , and several functional groups that enhance its biological activity. Its IUPAC name is (E)-4-((6-[2-methoxy-1-(methoxycarbonyl)-2-oxoethyl]-3-pyridinyl)amino)-4-oxo-2-butenoic acid, with a molecular formula of C14H14N2O7 and a molecular weight of 322.27 g/mol .
The biological activity of this compound is likely influenced by its structural characteristics, which allow it to interact with various biological macromolecules. Predictive models such as PASS (Prediction of Activity Spectra for Substances) suggest that compounds with similar structures often exhibit diverse biological activities, including:
- Antimicrobial activity
- Antiviral properties
- Antitumor effects
Synthesis
The synthesis of this compound generally involves several steps, including:
- Formation of the pyridine ring : Utilizing appropriate precursors to create the pyridine structure.
- Introduction of functional groups : Adding methoxycarbonyl and oxoethyl substituents through specific chemical reactions.
- Purification : Employing techniques such as crystallization or chromatography to isolate the desired product.
Each step requires precise control over reaction conditions to optimize yield and purity .
Antimicrobial Activity
Research has indicated that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar functional groups have shown efficacy against various pathogens:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methylpyridine | Pyridine ring, methyl substitution | Antimicrobial |
| 3-Pyridinol | Hydroxypyridine derivative | Antiviral |
| 4-Oxoacids | Ketone and carboxylic acid functionalities | Antitumor |
These findings suggest that the unique combination of methoxycarbonyl and oxoethyl substituents may confer distinct biological activities not present in simpler analogs .
Inhibition Studies
In vitro studies have demonstrated that similar compounds can inhibit critical enzymes involved in metabolic pathways. For example, studies on related structures have shown inhibition of:
- Aspartate aminotransferase in various organisms.
- Tryptophan synthase in Escherichia coli.
These inhibitory effects indicate potential applications in developing therapeutic agents targeting metabolic disorders .
Potential Applications
Given its structural complexity and predicted biological activities, this compound may have several potential applications:
- As an antimicrobial agent : Targeting bacterial infections.
- In cancer therapy : Exploiting its antitumor properties.
- As an enzyme inhibitor : Developing drugs that modulate metabolic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on core scaffolds, substituents, and functional groups. Below is a detailed analysis:
Core Scaffold Comparison
- (E)-4-Oxo-2-butenoic acid derivatives: The α,β-unsaturated ketone moiety is a shared feature with compounds like 4-oxo-4-pyrrolidin-1-yl-but-2-enoic acid (). However, the latter replaces the pyridinylamino group with a triazine core and pyrrolidinyl substituents, altering electronic properties and steric bulk.
Substituent Analysis
- Methoxycarbonyl vs. Dimethylamino groups: The target compound’s 2-methoxy-1-(methoxycarbonyl)-2-oxoethyl substituent introduces electron-withdrawing effects, stabilizing the α,β-unsaturated system and reducing nucleophilic attack susceptibility. In contrast, analogs with dimethylamino groups (e.g., ’s triazine derivative) feature electron-donating substituents, increasing reactivity toward electrophiles but reducing metabolic stability in vivo .
Physicochemical Properties
Q & A
Basic Research Questions
Q. What are established synthetic routes for (E)-4-({6-[2-methoxy-1-(methoxycarbonyl)-2-oxoethyl]-3-pyridinyl}amino)-4-oxo-2-butenoic acid and its derivatives?
- Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting (E)-4-aryl-4-oxo-2-butenoic acid derivatives with amines (e.g., substituted anilines or heterocyclic amines) under reflux in polar aprotic solvents like DMF or THF. Yields typically range from 45–63%, with purification via column chromatography and recrystallization. Characterization involves , , and HRMS to confirm regioselectivity and stereochemistry .
Q. How is structural characterization performed for this compound and its analogs?
- Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:
- NMR : Assign and chemical shifts to verify the (E)-configuration of the α,β-unsaturated ketone and the pyridine/amide linkages.
- HRMS : Confirm molecular weight and fragmentation patterns.
- HPLC : Assess purity (>99.5%) using reverse-phase columns (C18) with UV detection at 254 nm .
Q. What biological activities are reported for structurally related (E)-4-aryl-4-oxo-2-butenoic acid derivatives?
- Methodological Answer: These compounds exhibit antiproliferative activity against cancer cell lines (e.g., MCF-7, HeLa) and inhibit HIV-1 integrase. Activity correlates with electron-withdrawing substituents on the aryl group, as demonstrated by Hammett σ-value analyses. Assays include MTT for cytotoxicity and enzymatic assays for integrase inhibition .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of (E)-configured derivatives?
- Methodological Answer:
- Solvent Selection : Use DMF for better solubility of polar intermediates.
- Catalysis : Add Lewis acids (e.g., ZnCl) to enhance amine reactivity.
- Temperature Control : Maintain 40–60°C to minimize side reactions (e.g., isomerization to the (Z)-form).
- Workup : Neutralize reaction mixtures with dilute HCl to precipitate products, improving yield .
Q. What advanced analytical strategies resolve structural ambiguities in complex derivatives?
- Methodological Answer:
- 2D NMR (COSY, HSQC) : Elucidate coupling between pyridinyl protons and adjacent carbonyl groups.
- X-ray Crystallography : Confirm absolute configuration for crystalline derivatives.
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretches at 1680–1720 cm) .
Q. How do electronic and steric effects of substituents influence biological activity?
- Methodological Answer:
- Hammett Analysis : Correlate substituent σ-values with bioactivity (e.g., antiproliferative IC). Electron-withdrawing groups (NO, CF) enhance activity by stabilizing transition states in enzyme inhibition.
- Docking Studies : Use molecular modeling (e.g., AutoDock) to predict binding to HIV-1 integrase or kinase domains .
Q. How should contradictory bioactivity data be addressed across studies?
- Methodological Answer:
- Assay Standardization : Compare protocols for cytotoxicity (e.g., MTT vs. SRB assays) and enzyme inhibition (e.g., substrate concentrations).
- Control Experiments : Test compounds against isogenic cell lines to rule out off-target effects.
- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., substituent-dependent activity cliffs) .
Q. What strategies are effective for designing derivatives targeting specific enzymes (e.g., aldose reductase)?
- Methodological Answer:
- Scaffold Hopping : Replace the pyridine ring with bioisosteres (e.g., pyrimidine) to modulate binding.
- Prodrug Design : Introduce ester groups (e.g., methoxycarbonyl) to enhance solubility and bioavailability.
- Enzymatic Assays : Screen derivatives against purified aldose reductase using spectrophotometric NADPH depletion assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
